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But-3-en-1-ol;phosphorous acid

Cat. No.: B14646738
CAS No.: 51666-85-4
M. Wt: 298.31 g/mol
InChI Key: KOSSCLUNMKODCW-UHFFFAOYSA-N
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Description

Contextualization of But-3-en-1-ol as a Versatile Allylic Alcohol Building Block in Synthetic Methodologies

But-3-en-1-ol, also known as homoallyl alcohol, is a primary alcohol and a valuable building block in organic synthesis. chemicalbook.comchemicalbook.com Its bifunctional nature, possessing both a hydroxyl group and a terminal double bond, allows for a wide array of chemical transformations. chemicalbook.comchemicalbook.com It serves as a precursor in the synthesis of various organic compounds, including those used in fragrances and pharmaceuticals. cymitquimica.com

The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification. The double bond, on the other hand, can participate in addition reactions, metathesis, and polymerization. cymitquimica.com The interplay between these two functional groups allows for the construction of complex molecular architectures. For instance, But-3-en-1-ol is used in the synthesis of catalytic bimetallic nanoparticles and in the asymmetric total synthesis of natural products like seimatopolide B. chemicalbook.com

The versatility of But-3-en-1-ol is further highlighted by its use in transition metal-catalyzed reactions. It is employed in manganese-catalyzed hydrohydrazination of olefins and in the ferric chloride-catalyzed conversion of propargylic acetates to ethers. chemicalbook.com Furthermore, gold-catalyzed dehydrative alkoxylation of secondary allylic alcohols, a class of compounds to which But-3-en-1-ol is related, demonstrates the potential for forming allylic ethers with high regioselectivity. nih.gov

Table 1: Physical and Chemical Properties of But-3-en-1-ol

Property Value
CAS Number 627-27-0
Molecular Formula C4H8O
Molecular Weight 72.11 g/mol nih.gov
Boiling Point 112-114 °C chemicalbook.com
Density 0.838 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.421 chemicalbook.com
Solubility Soluble in chloroform (B151607) and methanol (B129727). chemicalbook.com

| Appearance | Clear, colorless liquid lookchem.com |

Overview of Phosphorous Acid (H₃PO₃) as a Key Phosphorus(III) Reagent

Phosphorous acid, systematically named phosphonic acid, is a diprotic acid with the formula H₃PO₃. wikipedia.orgatamanchemicals.com It exists in equilibrium between a major tautomer, HP(O)(OH)₂, and an extremely minor tautomer, P(OH)₃. wikipedia.org The IUPAC recommends the name phosphorous acid for the P(OH)₃ form and phosphonic acid for the dihydroxy form, HP(O)(OH)₂. wikipedia.org It is a white, deliquescent crystalline solid that is soluble in water and alcohol. chemicalbook.com

In organic synthesis, phosphorous acid and its organic derivatives are significant reagents. wikipedia.org It serves as an intermediate in the preparation of other phosphorus compounds. wikipedia.orgatamanchemicals.com The salts of phosphorous acid are known as phosphites, which can act as reducing agents. byjus.com One of the most significant uses of phosphorous acid is in the production of basic lead phosphite (B83602), a stabilizer for PVC. byjus.com It is also a precursor for the synthesis of various organophosphorus compounds, including phosphonates. atamanchemicals.com

Phosphorous acid is a mild reducing agent and can be oxidized to phosphoric acid. wikipedia.org It is prepared industrially by the hydrolysis of phosphorus trichloride (B1173362) with steam. quora.com In the laboratory, it can be prepared by the action of water on phosphorus(III) oxide or phosphorus(III) chloride. chemicalbook.com

Table 2: Physical and Chemical Properties of Phosphorous Acid

Property Value
CAS Number 13598-36-2
Molecular Formula H₃PO₃
Molar Mass 81.99 g/mol wikipedia.org
Melting Point 73.6 °C wikipedia.org
Boiling Point 200 °C (decomposes) wikipedia.org
Density 1.651 g/cm³ (at 21 °C) wikipedia.org
Solubility in water 310 g/100 mL wikipedia.org
Acidity (pKa) 1.3, 6.7 wikipedia.org

| Appearance | White solid, deliquescent wikipedia.org |

Historical Development and Current Research Trajectories in But-3-en-1-ol/Phosphorous Acid Chemistry

The reaction between allylic alcohols and phosphorus reagents has been a subject of interest for developing new carbon-phosphorus bond-forming reactions. A common method for synthesizing phosphonates from alcohols is the Michaelis-Arbuzov reaction, which typically involves a multi-step process. scispace.comnih.gov However, recent research has focused on developing more direct, one-flask procedures. scispace.comnih.govacs.org

A significant development is the direct conversion of allylic alcohols to their corresponding phosphonates by treatment with triethyl phosphite in the presence of a Lewis acid like zinc iodide. scispace.comacs.org This method provides a more convenient alternative to the traditional Arbuzov reaction. scispace.comacs.org While this specific reaction uses a phosphite ester rather than phosphorous acid directly, it highlights the reactivity of the allylic alcohol system towards phosphorus(III) reagents.

Another area of active research is the palladium-catalyzed allylation of hypophosphorous acid (H₃PO₂) with allylic alcohols to produce allylic-H-phosphinic acids. organic-chemistry.orgorgsyn.org This reaction is notable for proceeding without the need for additives and producing water as the only byproduct. organic-chemistry.org While H₃PO₂ is more reactive than phosphorous acid (H₃PO₃) in this context, the research demonstrates the feasibility of direct C-P bond formation starting from an allylic alcohol and a phosphorus acid. orgsyn.org

Current research also explores the use of chiral phosphoric acids as catalysts in asymmetric reactions. nih.govnih.gov Chiral phosphoric acids have been successfully used in combination with palladium catalysts to achieve enantioselective allylation and other transformations. nih.gov These catalysts can activate allylic alcohols for oxidative addition via hydrogen bonding. nih.gov This line of research opens up possibilities for the stereocontrolled synthesis of complex molecules derived from allylic alcohols.

Table 3: Summary of Key Reactions and Research Findings

Reaction Type Reactants Catalyst/Reagent Product Key Findings
Direct Phosphonate (B1237965) Synthesis Allylic Alcohol, Triethyl Phosphite ZnI₂ Diethyl Phosphonate Provides a one-flask alternative to the multi-step Michaelis-Arbuzov reaction. scispace.comacs.org
Palladium-Catalyzed Allylation Allylic Alcohol, Hypophosphorous Acid (H₃PO₂) Palladium catalyst Allylic-H-phosphinic acid Atom-economical reaction with water as the only byproduct. organic-chemistry.orgorgsyn.org
Asymmetric Catalysis Aldehyde, Allylboronate Chiral Phosphoric Acid Homoallylic Alcohol Chiral phosphoric acid acts as a Brønsted acid catalyst to control enantioselectivity. nih.gov

| Asymmetric Allylation | Aldehyde, Allyl Alcohol | Palladium catalyst, Chiral Phosphoric Acid | Chiral Allylated Product | Chiral phosphoric acid acts as a co-catalyst, activating the allyl alcohol. nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27O6P B14646738 But-3-en-1-ol;phosphorous acid CAS No. 51666-85-4

Properties

CAS No.

51666-85-4

Molecular Formula

C12H27O6P

Molecular Weight

298.31 g/mol

IUPAC Name

but-3-en-1-ol;phosphorous acid

InChI

InChI=1S/3C4H8O.H3O3P/c3*1-2-3-4-5;1-4(2)3/h3*2,5H,1,3-4H2;1-3H

InChI Key

KOSSCLUNMKODCW-UHFFFAOYSA-N

Canonical SMILES

C=CCCO.C=CCCO.C=CCCO.OP(O)O

Origin of Product

United States

Synthetic Methodologies for Constructing Organophosphorus Compounds from But 3 En 1 Ol and Phosphorous Acid

Direct Functionalization Approaches Utilizing Phosphorous Acid

Direct functionalization strategies offer atom-economical routes to organophosphorus compounds from but-3-en-1-ol. These methods can be broadly categorized into esterification reactions, which target the hydroxyl group, and hydrophosphorylation reactions, which engage the terminal alkene.

Esterification of the hydroxyl group of but-3-en-1-ol with a phosphorus(III) source is a primary method for creating phosphite (B83602) esters. These reactions can yield mono-, di-, or tri-substituted products depending on the chosen reagents and reaction conditions.

The reaction of but-3-en-1-ol with phosphorus trichloride (B1173362) (PCl₃) is a common method for synthesizing the corresponding phosphite esters. wikipedia.org A phosphoric acid molecule can react with one, two, or three molecules of an alcohol to form a monoalkyl, a dialkyl, or a trialkyl ester, respectively. libretexts.org

Tri(but-3-en-1-yl) phosphite (Trialkyl Phosphite): The synthesis of the C₃-symmetric trialkyl phosphite is typically achieved by reacting three equivalents of but-3-en-1-ol with one equivalent of phosphorus trichloride in the presence of a base. wikipedia.org The base, commonly a tertiary amine like triethylamine, neutralizes the hydrogen chloride (HCl) byproduct, preventing acid-catalyzed side reactions. wikipedia.orgwikipedia.org

PCl₃ + 3 HO(CH₂)₂CH=CH₂ + 3 R₃N → P(O(CH₂)₂CH=CH₂)₃ + 3 R₃NH⁺Cl⁻ wikipedia.org

Di(but-3-en-1-yl) phosphite (Dialkyl Phosphite): In the absence of a base, the reaction between PCl₃ and an alcohol often leads to the formation of a dialkyl phosphite. wikipedia.orgwikipedia.org The HCl generated in the reaction can catalyze the dealkylation of the initially formed trialkyl phosphite to yield the dialkyl phosphite. wikipedia.org These dialkyl phosphites exist predominantly in the tetracoordinate phosphonate (B1237965) tautomeric form, HP(O)(OR)₂. wikipedia.org

PCl₃ + 3 HO(CH₂)₂CH=CH₂ → HP(O)(O(CH₂)₂CH=CH₂)₂ + 2 HCl + Cl(CH₂)₂CH=CH₂ wikipedia.org

Mono(but-3-en-1-yl) phosphite (Monoalkyl Phosphite): The synthesis of monoalkyl phosphites requires careful control of reaction conditions to prevent over-esterification. Methods for preparing long-chain monoalkyl phosphates, such as reacting alcohols with pyrophosphoric acid or phosphoric anhydride (B1165640), can be conceptually adapted for phosphite synthesis, though direct synthesis from phosphorous acid is challenging due to equilibrium limitations. researchgate.net

The distribution of mono-, di-, and trialkyl phosphite products is highly dependent on the reaction stoichiometry and the specific conditions employed.

The key factors influencing the product outcome are the molar ratio of the alcohol to the phosphorus reagent and the presence or absence of an acid scavenger (base). google.com For the synthesis of trialkyl phosphites from PCl₃, a stoichiometric ratio of 1:3 (PCl₃:alcohol) is used in conjunction with at least three equivalents of a base. google.com Deviating from this stoichiometry or omitting the base favors the formation of dialkyl phosphites. wikipedia.org Temperature also plays a role; while esterification can proceed at room temperature, gentle heating may be required, although excessive heat can lead to side reactions. The choice of solvent can also affect reaction rates and product purity. google.com

Table 1: Influence of Reaction Conditions on Phosphite Ester Synthesis from But-3-en-1-ol and PCl₃
Product TypePCl₃ : Alcohol Molar RatioBase (e.g., R₃N)Typical ConditionsPrimary ProductReference
Trialkyl Phosphite1 : 3Present (≥ 3 eq.)Inert solvent, controlled temperature (e.g., 0-40 °C)P(O(CH₂)₂CH=CH₂)₃ wikipedia.orggoogle.com
Dialkyl Phosphite1 : 3AbsentReaction generates HCl, which catalyzes dealkylationHP(O)(O(CH₂)₂CH=CH₂)₂ wikipedia.orgwikipedia.org
Monoalkyl Phosphite1 : 1 (or excess PCl₃)VariesRequires specialized methods or controlled hydrolysis of dichlorophosphite (B8498940) intermediate(HO)₂P(O(CH₂)₂CH=CH₂) researchgate.netgoogle.com

Transesterification offers an alternative route to phosphite esters derived from but-3-en-1-ol. This method involves the reaction of a pre-existing phosphite ester, such as trimethyl phosphite or triphenyl phosphite, with but-3-en-1-ol. wikipedia.org The reaction is an equilibrium process that can be driven to completion by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or phenol) via distillation. wikipedia.orggoogle.com

This process is reversible and can be used to produce mixed alkyl phosphites. wikipedia.org The reaction is typically conducted at elevated temperatures, often in the presence of a basic catalyst like sodium methoxide (B1231860) or sodium phenate, to facilitate the alcohol exchange. google.comgoogle.com The stoichiometry can be controlled to produce mixed esters. For example, reacting one mole of triphenyl phosphite with one or two moles of but-3-en-1-ol can lead to mixed aryl-alkyl phosphites. google.com

P(OR)₃ + 3 HO(CH₂)₂CH=CH₂ ⇌ P(O(CH₂)₂CH=CH₂)₃ + 3 ROH (where R is methyl, ethyl, phenyl, etc.) wikipedia.org

Hydrophosphorylation is an atom-economical reaction that involves the addition of the P-H bond of a phosphorus(V) precursor, such as a dialkyl phosphite (the stable tautomer of a phosphorous acid diester), across the C=C double bond of an alkene. wikipedia.org This reaction forms a direct and stable phosphorus-carbon bond, offering a pathway to phosphonates that retain the hydroxyl functionality of the original alcohol.

HP(O)(OR)₂ + CH₂=CH(CH₂)₂OH → (RO)₂P(O)CH₂CH₂(CH₂)₂OH

The addition of a P-H bond to an unactivated alkene like the one in but-3-en-1-ol typically requires a catalyst to proceed efficiently. Transition metal-catalyzed hydrophosphorylation is one of the most direct methods for forming P-C bonds. nih.gov Various catalytic systems have been developed, with palladium, nickel, and copper complexes being particularly effective. nih.govnih.govresearchgate.net

For the hydrophosphorylation of alkenes, palladium catalysts are often employed. nih.gov A typical catalytic system might consist of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). nih.gov The reaction mechanism generally involves the formation of a palladium hydride species, which then undergoes hydropalladation across the alkene double bond, followed by reductive elimination to form the P-C bond and regenerate the catalyst. nih.gov Copper-based catalysts, often used with diamine ligands, have also emerged as a cost-effective and less toxic alternative for the hydrophosphorylation of unsaturated systems. nih.govresearchgate.net

Table 2: Representative Catalytic Systems for Hydrophosphorylation
Catalyst SystemMetal SourceLigandSubstrate ScopeKey CharacteristicsReference
Palladium-basedPd(OAc)₂, Pd(PPh₃)₄dppp, dppeAlkynes, AlkenesHigh regioselectivity for Markovnikov addition in many cases. nih.gov
Nickel-basedNiCl₂Various phosphinesAlkynes, AlkenesOften used for hydrophosphorylation of alkynes. researchgate.net
Copper-basedCuCl, Cu(OAc)₂Ethylene diamine (EDA)AlkynesCost-effective, low toxicity, provides good stereoselectivity. nih.govresearchgate.net

Hydrophosphorylation Reactions: Direct P-C Bond Formation to But-3-en-1-ol

Regioselectivity and Stereoselectivity in Hydrophosphorylation Pathways

Hydrophosphorylation, the addition of a P-H bond across a carbon-carbon double bond, is a direct method for forming carbon-phosphorus bonds. When applied to an unsymmetrical allylic alcohol like but-3-en-1-ol, the regioselectivity (the orientation of addition) and stereoselectivity (the three-dimensional arrangement of the resulting molecule) are critical considerations.

The regiochemical outcome of hydrophosphorylation is highly dependent on the reaction mechanism, which is dictated by the choice of catalyst or initiator.

Radical-Initiated Pathways: In the presence of radical initiators (e.g., peroxides or AIBN), the reaction typically proceeds via an anti-Markovnikov addition. For but-3-en-1-ol, this would result in the phosphorus atom bonding to the terminal carbon (C4), yielding 4-hydroxybutylphosphonates.

Metal-Catalyzed Pathways: Transition metal catalysts (e.g., complexes of palladium, nickel, or rhodium) can facilitate hydrophosphorylation under milder conditions and offer different regioselectivity. Depending on the specific catalyst and ligand system employed, either Markovnikov (phosphorus adds to C3) or anti-Markovnikov addition can be favored. Some catalyst systems are designed to direct the addition to a specific position relative to the hydroxyl group. nih.govnih.gov

Stereoselectivity becomes a factor if a new chiral center is created during the reaction. In the case of but-3-en-1-ol, hydrophosphorylation at C3 would generate a new stereocenter. Achieving high stereoselectivity requires the use of chiral catalysts or auxiliaries that can effectively control the facial approach of the reagents to the double bond. The development of asymmetric hydrophosphorylation is an active area of research, aiming to produce enantiomerically enriched organophosphorus compounds. rsc.org

Indirect Synthetic Routes via Derivatives of Phosphorous Acid and But-3-en-1-ol

Indirect methods provide alternative pathways to organophosphorus compounds by first converting the initial reactants into more reactive intermediates.

Reactions with Phosphorus Trihalides (PCl₃, PBr₃)

Phosphorus trihalides are versatile reagents for derivatizing alcohols. chemguide.co.uk The reaction between but-3-en-1-ol and a phosphorus trihalide, such as phosphorus trichloride (PCl₃), can be controlled by stoichiometry to yield different products.

Synthesis of Halophosphites from But-3-en-1-ol

When one equivalent of but-3-en-1-ol reacts with phosphorus trichloride, the primary product is an alkoxy-substituted halophosphite intermediate, but-3-en-1-yl dichlorophosphite. This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic phosphorus atom, leading to the displacement of a chloride ion and the release of hydrogen chloride.

Reaction Scheme: Synthesis of But-3-en-1-yl Dichlorophosphite

This dichlorophosphite is a reactive intermediate that can be isolated or used in situ for further transformations.

Subsequent Transformations to other Organophosphorus Esters

The but-3-en-1-yl dichlorophosphite is a valuable precursor for a variety of organophosphorus esters. The remaining P-Cl bonds are susceptible to nucleophilic attack by other alcohols or amines. For instance, reaction with additional equivalents of an alcohol (R'OH) can produce mixed phosphite esters. If three equivalents of but-3-en-1-ol are used initially, the main product is the tri(but-3-en-1-yl) phosphite.

These phosphite esters (P(III) compounds) can then be oxidized to the corresponding phosphate (B84403) esters (P(V) compounds) using a suitable oxidizing agent (e.g., hydrogen peroxide or air). This two-step sequence provides a versatile route to phosphate esters that are otherwise difficult to access directly.

Derivatization with H-Phosphonates and Related Phosphoryl Species

H-phosphonates, also known as dialkyl phosphites [(RO)₂P(O)H], are tautomers of phosphites and serve as important building blocks in organophosphorus synthesis.

Lewis Acid Catalyzed Phosphorylation of Allylic Alcohols

An effective method for forming a bond between an alcohol and an H-phosphonate is through Lewis acid catalysis. nih.govnih.govrsc.orgrsc.org This reaction is particularly applicable to alcohols that can form stabilized carbocation intermediates. researchgate.netrsc.org

The proposed mechanism involves the activation of the alcohol by the Lewis acid (e.g., Al(OTf)₃) and an additive like trifluoromethanesulfonic anhydride (Tf₂O). nih.gov This activation facilitates the departure of the hydroxyl group as a water molecule, generating a carbocation. For an allylic alcohol like but-3-en-1-ol, this would initially form a primary carbocation, which is unstable. A potential challenge with this substrate is the possibility of allylic rearrangement to form a more stable secondary carbocation, which could lead to a mixture of isomeric products. The H-phosphonate then acts as a nucleophile, attacking the carbocation to form the final phosphonate product.

Research has shown that this reaction provides excellent yields for alcohols that form stable carbocations, such as diarylmethanols. rsc.org However, the reaction is often unsuccessful for alcohols that would form unstable alkyl carbocations, and in such cases, no target product is obtained. rsc.org The applicability of this method to but-3-en-1-ol would depend on whether the reaction conditions can effectively manage the stability and potential rearrangement of the intermediate allylic carbocation.

Below is a table summarizing the results from a study on Lewis acid-catalyzed phosphorylation, demonstrating the screening of various catalysts for the reaction of diphenylmethanol (B121723) with diethyl phosphonate. rsc.org

EntryLewis Acid CatalystAdditiveYield (%)
1Al(OTf)₃Tf₂O94%
2Al(OTf)₃TfOHTrace
3Cu(OTf)₂Tf₂O15%
4Fe(OTf)₂Tf₂O17%
5AgOTfTf₂O76%
6AlCl₃Tf₂O50%
7ZnBr₂Tf₂O28%
8CuBr₂Tf₂O30%
9FeCl₃Tf₂O45%
Oxidative Coupling Reactions involving But-3-en-1-ol and Phosphorus(III) Reagents

Oxidative coupling reactions provide a direct method for the formation of a P-O bond from a P(III) reagent and an alcohol, with concomitant oxidation of the phosphorus center to the P(V) state. A prominent example of this type of transformation is the Atherton-Todd reaction. beilstein-journals.orgwikipedia.org This reaction typically involves the treatment of a dialkyl H-phosphonate (a P(III) species) with an alcohol in the presence of a base and a halogenating agent, such as carbon tetrachloride. beilstein-journals.org

While specific studies detailing the oxidative coupling of but-3-en-1-ol with phosphorous acid or its esters are not extensively documented in readily available literature, the general mechanism of the Atherton-Todd reaction can be extrapolated to this substrate. The reaction is initiated by the deprotonation of the dialkyl H-phosphonate by the base, followed by reaction with the halogenating agent to form a reactive phosphoryl halide intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of but-3-en-1-ol, yielding the corresponding phosphate ester. The presence of the terminal double bond in but-3-en-1-ol would likely be tolerated under these conditions, provided that reagents incompatible with alkenes are avoided.

A modified, radical-initiated Atherton-Todd-type reaction has been developed that utilizes air as the radical initiator and chloroform (B151607) as the halogenating agent. rsc.org This method has proven effective for the phosphorylation of a broad range of alcohols, phenols, and amines, offering a potentially milder route for the synthesis of but-3-en-1-yl phosphates. rsc.org The general applicability of this method suggests its potential utility for the oxidative coupling of but-3-en-1-ol with various secondary phosphine oxides or H-phosphonates.

The following table outlines a hypothetical reaction scheme for the oxidative coupling of but-3-en-1-ol with diethyl phosphite based on the principles of the Atherton-Todd reaction.

Reactant 1Reactant 2ReagentsProduct
But-3-en-1-olDiethyl phosphiteCCl4, Et3NDiethyl but-3-en-1-yl phosphate

This table represents a plausible reaction based on the general mechanism of the Atherton-Todd reaction and is for illustrative purposes.

Further research is required to establish the specific optimal conditions, yields, and substrate scope for the direct oxidative coupling of but-3-en-1-ol with various P(III) reagents.

Formation of Complex Organophosphorus Scaffolds (e.g., Phosphoramidates)

The but-3-en-1-ol backbone can be incorporated into more complex organophosphorus scaffolds, such as phosphoramidates, which are characterized by a P-N bond. nih.gov The synthesis of such compounds can be achieved through various synthetic routes, often starting from a phosphorylated derivative of but-3-en-1-ol.

One common strategy involves the initial conversion of but-3-en-1-ol to a phosphoryl chloride derivative. For instance, reaction of but-3-en-1-ol with phosphorus oxychloride would yield but-3-en-1-yl phosphorodichloridate. This activated intermediate can then be reacted with a primary or secondary amine to form the desired phosphoramidate (B1195095). The choice of amine and reaction conditions allows for the introduction of a wide range of substituents, leading to a library of but-3-en-1-yl phosphoramidates with varying structural features.

Alternatively, the Atherton-Todd reaction can be directly employed for the synthesis of phosphoramidates by using an amine as the nucleophile instead of an alcohol. beilstein-journals.orgwikipedia.org In a one-pot reaction, a dialkyl H-phosphonate, but-3-en-1-ol, an amine, and a halogenating agent could potentially be combined to synthesize more complex phosphoramidate structures, although the selectivity of such a multi-component reaction would need to be carefully controlled.

The synthesis of phosphoramidates is a well-established field, with numerous methodologies available. nih.govmdpi.com These include salt elimination, azide-based methods, and various cross-coupling reactions. nih.gov The application of these methods to but-3-en-1-ol or its derivatives would enable the construction of a diverse array of complex organophosphorus scaffolds. For example, a but-3-en-1-yl phosphorodiamidate could be synthesized by reacting but-3-en-1-yl phosphorodichloridate with two equivalents of an amine.

The table below illustrates a potential synthetic route to a but-3-en-1-yl phosphoramidate.

Starting MaterialReagent 1Reagent 2Product
But-3-en-1-olPOCl3R2NHO-(But-3-en-1-yl) N,N-dialkylphosphoramidic chloride

This table outlines a plausible synthetic sequence for the formation of a phosphoramidate scaffold incorporating the but-3-en-1-ol moiety.

The versatility of the but-3-en-1-ol scaffold, with its reactive hydroxyl group and terminal alkene, makes it a valuable building block for the synthesis of a wide range of complex organophosphorus compounds. Further exploration of its reactivity with various phosphorus reagents is likely to yield novel structures with interesting chemical and biological properties.

Mechanistic Investigations of But 3 En 1 Ol and Phosphorous Acid System Reactions

Elucidation of Reaction Pathways for Phosphite (B83602) Ester Formation

The initial reaction between an alcohol, such as but-3-en-1-ol, and phosphorous acid leads to the formation of phosphite esters. This process is a cornerstone of organophosphorus chemistry and proceeds through a series of well-studied mechanistic steps.

Nucleophilic Attack Mechanisms on Phosphorus Centers

The formation of a phosphite ester is initiated by the nucleophilic attack of the hydroxyl group of but-3-en-1-ol on the electrophilic phosphorus atom of phosphorous acid. thieme-connect.de The phosphorus center in phosphorous acid derivatives is susceptible to such attacks, which can lead to nucleophilic substitution. ttu.ee The rate and mechanism of this nucleophilic substitution at the tetrahedral phosphorus atom are influenced by several factors, including the nature of the substituents on the phosphorus atom, the leaving group, and the attacking nucleophile. ttu.ee

The reaction can proceed through different mechanistic pathways, analogous to those observed in carbon chemistry, namely SN1 and SN2 type mechanisms at the phosphorus center. ttu.ee An SN1-type mechanism would involve the departure of a substituent to form a reactive phosphorus intermediate, which is then attacked by the nucleophile. ttu.ee Conversely, a synchronous biomolecular process, akin to an SN2 reaction, involves a concerted bond-forming and bond-breaking step without the formation of a distinct intermediate. ttu.eeresearchgate.net The transition state for such a backside attack often involves a trigonal-bipyramidal geometry. scispace.com

In the context of phosphate (B84403) esters, two primary processes for reaction with nucleophiles are recognized: Type 1 processes involving nucleophilic attack at the phosphorus atom, leading to O-P cleavage, and Type 2 processes with attack at the carbon substituent, causing O-C cleavage. thieme-connect.de The formation of phosphite esters from but-3-en-1-ol and phosphorous acid falls under the Type 1 category.

Role of Proton Transfer and Leaving Group Departure

Proton transfer is a critical component of the esterification mechanism. nih.gov In the reaction of monoalkylphosphates, a proposed reaction complex involves alcohol molecules and phosphonic acid units, where proton transfer facilitates the formation of the new P-O bond and the departure of a water molecule. nih.gov The hydrolysis of phosphate monoester monoanions is also initiated by a proton transfer pre-equilibrium, which generates a highly reactive dipolar species that is readily attacked by a nucleophile. frontiersin.org

The efficiency of the leaving group's departure is another key factor. In nucleophilic substitution reactions at phosphorus, a good leaving group is essential for the reaction to proceed. thieme-connect.de The nature of the leaving group can significantly influence whether the reaction follows a concerted or a stepwise mechanism.

Mechanistic Studies of P-C Bond Formation (Hydrophosphorylation)

Hydrophosphorylation involves the addition of a P-H bond across a carbon-carbon multiple bond, in this case, the double bond of but-3-en-1-ol, to form a P-C bond. wikipedia.org This reaction can be promoted by various means, including metal catalysts or free-radical initiators. wikipedia.org

Radical vs. Ionic Mechanisms

The hydrophosphorylation of alkenes can proceed through either radical or ionic pathways. wikipedia.org

Radical Mechanisms: Free-radical initiated hydrophosphorylation typically involves the use of initiators like AIBN or peroxides, or UV irradiation. wikipedia.org The process begins with the abstraction of a hydrogen atom from the phosphorus compound to generate a phosphinoyl radical. wikipedia.orgoaepublish.com This radical then adds to the alkene double bond, creating a carbon-centered radical intermediate. A subsequent hydrogen atom transfer completes the cycle and yields the final product. wikipedia.orgoaepublish.com Radical phosphorylation has emerged as a powerful strategy for constructing organophosphorus compounds under mild conditions. researchgate.netoaepublish.com

Ionic Mechanisms: Ionic mechanisms for hydrophosphorylation can be catalyzed by acids or bases. wikipedia.org Acid catalysis is effective for alkenes that can form stable carbocations. wikipedia.org Alternatively, base catalysis can facilitate the deprotonation of the P-H bond, generating a phosphonate (B1237965) anion that acts as a nucleophile. thieme-connect.de This nucleophile can then undergo a conjugate addition to the alkene. thieme-connect.de Metal-catalyzed hydrophosphorylation often involves the insertion of the alkene into a metal-phosphorus or metal-hydrogen bond. wikipedia.org For instance, some late transition metal catalysts operate via oxidative addition of the P-H bond to the metal center. wikipedia.org

Analysis of Transition State Structures

Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in elucidating the transition state structures and understanding the regio- and stereoselectivity of hydrophosphorylation reactions. researchgate.netnih.gov For example, in copper-catalyzed hydrophosphorylation of alkynes, DFT calculations have been used to model the energy profile of the reaction, identifying the favorable transition state that leads to the observed product. nih.gov The analysis of transition states can help to explain why a particular regio- or stereoisomer is favored. For enzymatic phosphoryl transfer reactions, there has been considerable investigation into whether the transition state is more associative or dissociative in nature. nih.gov

Competing Reaction Pathways and Side Product Formation

In the reaction system of but-3-en-1-ol and phosphorous acid, several competing pathways can lead to the formation of side products.

One significant side reaction is the formation of dialkylphosphites from the reaction of phosphorus trichloride (B1173362) with alcohols, where the displaced chloride ion can attack the initially formed phosphite ester, leading to dealkylation. wikipedia.org While phosphorous acid is used here, analogous side reactions can occur.

Furthermore, the reactivity of the alkene in but-3-en-1-ol introduces the possibility of various addition and rearrangement reactions. Depending on the reaction conditions and the presence of catalysts or impurities, side reactions such as ether formation or polymerization of the but-3-en-1-ol could potentially occur. The presence of water can also lead to the hydrolysis of the phosphite esters formed. acs.org

Another potential competing pathway is the oxidation of phosphite esters to phosphate esters. wikipedia.org This can be a significant reaction, especially if oxidizing agents are present. wikipedia.org

It is also important to consider that primary and secondary alcohols react with phosphorus trihalides at different rates, with primary alcohols generally reacting faster. google.com The reaction of alcohols with phosphorus halides can also lead to the formation of haloalkanes. libretexts.orgchemguide.co.uksavemyexams.com

The table below summarizes the key mechanistic aspects discussed:

Reaction Type Key Mechanistic Steps Intermediates/Transition States Influencing Factors
Phosphite Ester Formation Nucleophilic attack of alcohol on phosphorus, Proton transfer, Leaving group departurePentacoordinate phosphorus intermediates or transition states thieme-connect.descispace.comNature of nucleophile, leaving group, and substituents on phosphorus ttu.ee
Hydrophosphorylation (Radical) H-abstraction from P-H, Radical addition to C=C, H-atom transferPhosphinoyl radical, Carbon-centered radical wikipedia.orgoaepublish.comRadical initiator, Alkene structure wikipedia.org
Hydrophosphorylation (Ionic) Deprotonation of P-H or Alkene activation, Nucleophilic attackPhosphonate anion, Carbocation wikipedia.orgthieme-connect.deAcid/base catalyst, Metal catalyst, Alkene structure wikipedia.org

Dealkylation Processes in Phosphite Synthesis

The interaction between but-3-en-1-ol and a phosphorus(III) source, such as phosphorus trichloride (a precursor for phosphorous acid via hydrolysis), is expected to form a trialkyl phosphite, namely tris(but-3-en-1-yl) phosphite. wikipedia.org The synthesis is initiated by the nucleophilic attack of the alcohol's oxygen on the phosphorus atom. However, a significant competing reaction in this process, particularly when starting from phosphorus halides, is dealkylation.

In the context of using phosphorus trichloride, the reaction proceeds with the liberation of hydrogen chloride (HCl). The resulting chloride ion (Cl⁻) is a competent nucleophile that can attack one of the electron-deficient carbon atoms of the butenyl group attached to the phosphite ester. This nucleophilic attack results in the cleavage of a carbon-oxygen bond, a process known as dealkylation. This reaction yields a dialkyl phosphite (specifically, bis(but-3-en-1-yl) phosphite) and an alkyl halide (4-chloro-1-butene). This side reaction can reduce the yield of the desired trialkyl phosphite. wikipedia.org

Esterification: PCl₃ + 3 HOCH₂CH₂CH=CH₂ → P(OCH₂CH₂CH=CH₂)₃ + 3 HCl

Dealkylation: P(OCH₂CH₂CH=CH₂)₃ + HCl → HP(O)(OCH₂CH₂CH=CH₂)₂ + ClCH₂CH₂CH=CH₂

Table 1: Key Reactions in Phosphite Synthesis and Dealkylation

Reaction StepReactantsProductsMechanism Type
Esterification But-3-en-1-ol, Phosphorus TrichlorideTris(but-3-en-1-yl) phosphite, Hydrogen ChlorideNucleophilic Substitution
Dealkylation Tris(but-3-en-1-yl) phosphite, Hydrogen ChlorideBis(but-3-en-1-yl) phosphite, 4-chloro-1-buteneNucleophilic Substitution (Sₙ2)

Formation of Ethers and Pyrophosphorous Acid

Under the acidic conditions provided by phosphorous acid, but-3-en-1-ol can undergo intermolecular dehydration to form an ether. This reaction is a classic example of acid-catalyzed ether synthesis, which competes with the acid-catalyzed dehydration to form alkenes. ucalgary.camasterorganicchemistry.com The process is typically favored at lower temperatures relative to elimination. libretexts.org

The mechanism involves the protonation of the alcohol's hydroxyl group by phosphorous acid, converting it into a good leaving group (water). A second molecule of but-3-en-1-ol then acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group and displacing a water molecule in an Sₙ2 reaction. Subsequent deprotonation of the resulting oxonium ion by a weak base (like water or another alcohol molecule) yields the symmetrical ether, bis(but-3-en-1-yl) ether. ucalgary.ca

Concurrently, phosphorous acid itself can undergo self-condensation under heating or dehydrating conditions. Analogous to the formation of pyrophosphoric acid from phosphoric acid, two molecules of phosphorous acid can condense with the elimination of a water molecule to form pyrophosphorous acid (H₂P₂O₅). While pyrophosphoric acid is well-documented, the formation of pyrophosphorous acid is a plausible side reaction under conditions that favor dehydration. nih.govwikipedia.org On heating, phosphorous acid is also known to disproportionate into phosphoric acid and phosphine (B1218219), which represents another potential reaction pathway. wikipedia.org

Table 2: Formation of Side Products

ProductReactantsConditionsReaction Type
Bis(but-3-en-1-yl) ether But-3-en-1-ol (2 molecules)Acidic (H₃PO₃), Lower TemperaturesIntermolecular Dehydration / Nucleophilic Substitution
Pyrophosphorous Acid Phosphorous Acid (2 molecules)Heating / DehydratingCondensation
Phosphoric Acid + Phosphine Phosphorous AcidHeating (~200 °C)Disproportionation

Acid-Catalyzed Dehydration of But-3-en-1-ol as a Relevant Alcohol Transformation

Phosphorous acid, being a Brønsted acid, can effectively catalyze the dehydration of but-3-en-1-ol. This elimination reaction is a common transformation for alcohols and proceeds via a carbocation intermediate, typically following an E1 mechanism for primary and secondary alcohols under acidic conditions. study.commasterorganicchemistry.com This pathway is particularly significant as it leads to the formation of dienes through carbocation rearrangements.

Carbocation Rearrangements and Alkene Isomerization

The acid-catalyzed dehydration of but-3-en-1-ol is initiated by the protonation of the hydroxyl group, forming an alkyloxonium ion. libretexts.orgchemguide.co.uk The departure of a water molecule generates a primary carbocation (but-3-en-1-yl cation). Primary carbocations are inherently unstable and prone to rapid rearrangement to form more stable carbocation intermediates. study.comlibretexts.org

In this specific case, the primary carbocation undergoes a 1,2-hydride shift. A hydrogen atom from the adjacent carbon (C2) migrates with its pair of electrons to the positively charged carbon (C1). This rearrangement is highly favorable as it transforms the unstable primary carbocation into a significantly more stable secondary, allylic carbocation. The stability of this rearranged cation is derived from the delocalization of the positive charge across the adjacent pi-system (resonance).

Mechanism Steps:

Protonation: The hydroxyl group is protonated by H₃PO₃.

Formation of Primary Carbocation: Loss of a water molecule forms the but-3-en-1-yl cation.

1,2-Hydride Shift: The primary carbocation rearranges to a secondary, allylic carbocation.

Deprotonation: A base (e.g., H₂O) abstracts a proton from a carbon adjacent to the positive charge.

Deprotonation of the rearranged allylic carbocation can occur from either C1 or C3. Removal of a proton from C1 results in the formation of the conjugated diene, 1,3-butadiene. This process represents a significant isomerization from the starting but-3-en-1-ol structure to a conjugated diene system. The formation of the conjugated product is thermodynamically favored due to the increased stability associated with the alternating double and single bonds. masterorganicchemistry.com

Catalytic Roles and Applications in But 3 En 1 Ol/phosphorous Acid Chemistry

Phosphorous Acid as a Brønsted Acid Catalyst in Organic Transformations

Brønsted acids are fundamental catalysts in organic synthesis, functioning as proton donors to activate substrates and facilitate a wide array of chemical transformations. rsc.org Phosphorous acid (H₃PO₃) and its organic derivatives, such as phosphonic acids, are effective Brønsted acid catalysts for various reactions. beilstein-journals.orgnih.gov Their utility has been demonstrated in processes like the synthesis of dihydropyrimidine (B8664642) derivatives and the depolymerization of cellulose. beilstein-journals.orgnih.gov

The catalytic activity of these phosphorus-based acids stems from their ability to engage in hydrogen bonding and proton transfer, activating electrophiles. Chiral phosphoric acids, a related class of phosphorus-containing Brønsted acids, have become particularly valuable tools in asymmetric synthesis, enabling highly enantioselective reactions. rsc.orgresearchgate.net For instance, chiral phosphoric acid catalysts have been successfully employed in asymmetric transfer hydrogenations, Mannich-type reactions, and Diels-Alder reactions. researchgate.net The design of catalysts containing multiple, different acidic phosphorus sites, such as an aryl phosphinic acid–phosphoric acid, has been shown to offer unique reactivity and high efficiency in reactions like the hetero-Diels–Alder reaction of aldehyde hydrates. rsc.org The development of such complex catalysts highlights the versatility of phosphorus-based Brønsted acids in modern organic synthesis. rsc.org

Design and Synthesis of Phosphorus-Based Ligands Derived from But-3-en-1-ol

The but-3-en-1-ol framework, with its terminal alkene and primary alcohol functionalities, serves as a versatile starting material for the synthesis of phosphorus-based ligands. These ligands are crucial in transition metal catalysis, where their steric and electronic properties dictate the catalyst's activity and selectivity. tcichemicals.comsouleresearchgroup.org The synthesis of such ligands can be envisioned through several established chemical transformations.

One common strategy involves the conversion of the hydroxyl group of but-3-en-1-ol into a good leaving group (e.g., a tosylate or halide). This allows for a nucleophilic substitution reaction with a metal phosphide (B1233454) reagent, such as lithium diphenylphosphide, to form a P-C bond. rsc.org Alternatively, the double bond of but-3-en-1-ol can be functionalized. For example, a radical or metal-catalyzed hydrophosphination reaction could add a P-H bond across the alkene, directly installing the phosphorus moiety. The design of these ligands often incorporates features to enhance stability and solubility or to introduce chirality for asymmetric applications. nih.gov

The creation of chiral phosphorus ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically enriched compounds. tcichemicals.com Chiral phosphine (B1218219) ligands play a pivotal role in numerous transition-metal-catalyzed asymmetric reactions. Starting from an achiral precursor like but-3-en-1-ol, chirality can be introduced in several ways:

P-Chirogenic Ligands : These ligands possess a stereogenic center on the phosphorus atom itself. tcichemicals.com The synthesis of such ligands is a significant challenge but offers a direct way to create a chiral environment around a metal center. tcichemicals.com

Backbone Chirality : Chirality can be incorporated into the carbon backbone of the ligand. While but-3-en-1-ol is achiral, subsequent synthetic modifications can introduce chiral centers.

Axial Chirality : By incorporating binaphthyl (BINOL) or similar biaryl scaffolds, ligands with axial chirality can be synthesized. researchgate.net These have proven to be highly effective in a vast number of asymmetric reactions. researchgate.net

The design of these chiral ligands, whether they are phosphines, phosphites, or phosphoramidites, is critical for achieving high enantioselectivity in catalytic reactions. researchgate.netdicp.ac.cn The but-3-en-1-ol-derived scaffold can be modified to create bidentate or monodentate ligands with tunable electronic and steric properties for optimal performance in asymmetric transformations. rsc.org

Phosphine ligands are cornerstones of transition metal-catalyzed cross-coupling reactions, which are powerful methods for C-C and C-heteroatom bond formation. rsc.orgresearchgate.net Ligands derived from but-3-en-1-ol can be employed in a variety of such reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. eie.gracs.org

The performance of the catalyst is highly dependent on the ligand's properties. souleresearchgroup.org For instance, in a Suzuki-Miyaura coupling, the ligand must facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The electronic properties of the phosphorus atom and the steric bulk of its substituents, which can be tuned during the synthesis from but-3-en-1-ol, are critical. The presence of the butenyl chain in the ligand backbone could also offer unique hemilabile properties, where the double bond can weakly coordinate to the metal center and dissociate to open a coordination site, potentially influencing catalytic activity and selectivity.

Table 1: Representative Transition Metal-Catalyzed Coupling Reactions

Reaction Name Bond Formed Typical Catalyst System Role of Phosphorus Ligand
Suzuki-Miyaura Coupling C(sp²)–C(sp²) Pd(0) complex, e.g., Pd(PPh₃)₄ Stabilizes Pd(0), facilitates oxidative addition and reductive elimination.
Mizoroki-Heck Reaction C(sp²)–C(sp²) Pd(0/II) catalyst, e.g., Pd(OAc)₂/phosphine Controls regioselectivity and stabilizes catalytic species.
Buchwald-Hartwig Amination C(aryl)–N Pd(0) complex with bulky phosphine ligands Promotes C-N reductive elimination from the Pd(II) intermediate.
Sonogashira Coupling C(sp²)–C(sp) Pd(0)/phosphine and Cu(I) co-catalyst Stabilizes the Pd(0) active species and facilitates the catalytic cycle.

Catalytic Systems for Specific Transformations of But-3-en-1-ol using Phosphorus-Containing Catalysts

In this context, but-3-en-1-ol shifts from being a ligand precursor to a reactive substrate. Its structure as a homoallylic alcohol makes it an ideal candidate for several important transformations, particularly cyclization reactions catalyzed by phosphorus-containing acids. ehu.es These catalysts activate the molecule and direct its conversion into more complex heterocyclic structures.

The Prins cyclization is a powerful acid-catalyzed reaction for constructing oxygen-containing heterocycles. ehu.es It typically involves the condensation of an aldehyde with an alkene. When a homoallylic alcohol like 3-methyl-3-buten-1-ol (B123568) is used, an intramolecular reaction cascade can be initiated. researchgate.net Chiral phosphoric acids and related Brønsted acids have emerged as highly effective catalysts for enantioselective versions of the Prins cyclization. researchgate.netrsc.org

In a typical transformation, the chiral phosphoric acid catalyst activates an aldehyde, which then reacts with the double bond of the butenol (B1619263) substrate. This is followed by an intramolecular cyclization, trapping the resulting carbocation with the hydroxyl group to form a tetrahydropyran (B127337) ring. ehu.es The use of confined chiral imidodiphosphoric acid catalysts, for example, allows the reaction of salicylaldehydes with 3-methyl-3-buten-1-ol to yield highly functionalized 4-methylenetetrahydropyrans with excellent enantioselectivity. researchgate.net Similarly, a synergistic catalytic system combining a chiral BINOL-derived bis-phosphoric acid and CuCl has been developed for a tandem Prins/Friedel–Crafts cyclization, affording complex benzo[f]isochromene products with high stereocontrol. rsc.org

Table 2: Enantioselective Prins Cyclization using Phosphorus-Containing Catalysts

Alkene Substrate Aldehyde Substrate Catalyst System Product Type Yield Enantiomeric Excess (ee) Reference
3-Methyl-3-buten-1-ol Salicylaldehydes Chiral Imidodiphosphoric Acid 4-Methylenetetrahydropyran High Excellent researchgate.net
Homoallylic Alcohols Various Aldehydes Chiral Bis-Phosphoric Acid / CuCl Hexahydro-1H-benzo[f]isochromene High Good rsc.org
Enals Glyoxylates Chiral N-triflylphosphoramides Tetrahydropyran derivatives Good Moderate to High ehu.es

Advanced Characterization and Computational Studies of But 3 En 1 Ol Phosphorous Acid Derivatives

Spectroscopic Techniques for Structural Elucidation of Products and Intermediates

Spectroscopic methods are indispensable for the detailed structural analysis of the molecules formed during the reaction of but-3-en-1-ol with phosphorous acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for elucidating the precise atomic connectivity and molecular weight of the resulting compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular structure.

¹H NMR is used to determine the number and environment of hydrogen atoms. For instance, in the characterization of products from related reactions, ¹H NMR is crucial for determining the diastereomeric ratio (d.r.) of the compounds formed. acs.orgacs.org In the context of but-3-en-1-ol and phosphorous acid derivatives, shifts in the signals of the vinyl protons and the protons on the carbon bearing the oxygen can confirm phosphorylation and subsequent reactions.

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbons in the butenyl chain would be significantly altered upon reaction with phosphorous acid, indicating the formation of new C-O-P bonds.

³¹P NMR is particularly vital for this system, as it directly probes the phosphorus nucleus. The chemical shift in ³¹P NMR spectra can distinguish between different phosphorus oxidation states and coordination environments, confirming the structure of the phosphate (B84403) or phosphite (B83602) esters formed.

2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity between protons and carbons, which is essential for unambiguously assigning the structure of complex products and intermediates.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the reaction products. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum offer additional clues about the structure of the molecule, helping to identify the different components of the but-3-en-1-ol and phosphorous acid adducts.

A kinetic study of related cyclization reactions has been performed using ¹H NMR analysis to monitor the consumption of the substrate over time. acs.org This technique could be similarly applied to understand the reaction rates between but-3-en-1-ol and phosphorous acid.

Technique Application for But-3-en-1-ol-Phosphorous Acid Derivatives Information Obtained
¹H NMR Determination of proton environments and coupling constants.Structural confirmation, stereochemistry (diastereomeric ratio). acs.orgacs.org
¹³C NMR Analysis of the carbon framework.Confirmation of skeletal structure and functional group changes.
³¹P NMR Direct observation of the phosphorus nucleus.Identification of phosphorus oxidation state and bonding environment.
2D NMR Correlation of ¹H, ¹³C, and ³¹P signals.Unambiguous structural elucidation of complex products.
Mass Spectrometry Measurement of mass-to-charge ratio.Molecular weight determination, elemental composition (HRMS), fragmentation patterns.

Computational Chemistry for Reaction Mechanism Prediction and Energetics

Computational chemistry provides a powerful lens through which to view the reaction mechanism, predicting pathways and the energetics of intermediates and transition states that are often difficult or impossible to observe experimentally.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to model the reaction between but-3-en-1-ol and phosphorous acid at the electronic level. These studies can elucidate the intricate details of molecular interactions. For related systems, QM studies have revealed that the reaction pathway can involve key interactions such as hydrogen bonding between a catalyst's hydroxyl group and an oxygen atom, and stabilizing interactions between a phosphoryl oxygen and a formyl hydrogen. researchgate.net

In the reaction of but-3-en-1-ol, QM models can predict:

Protonation States: Determining whether the phosphorous acid protonates the alcohol's hydroxyl group or the double bond, and the relative energy barriers for each path.

Transition State Geometries: Calculating the three-dimensional structure of the transition states for key steps like C-O bond formation or intramolecular cyclization.

Reaction Energetics: Estimating the activation energies (ΔH‡) and reaction enthalpies, which helps in predicting the most favorable reaction pathway. researchgate.net For example, studies on phosphoric acid-catalyzed reactions have used DFT and QM/MM hybrid calculations to show how specific interactions lower the energy of the transition structure. researchgate.net

Natural population analysis from QM studies can also reveal charge distributions, indicating which atoms are more susceptible to nucleophilic or electrophilic attack. researchgate.net

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the reacting system. By applying force fields derived from quantum chemistry approaches, MD simulations can be performed to understand the behavior of molecules in the condensed phase.

For the but-3-en-1-ol and phosphorous acid system, MD simulations can be used to:

Explore Conformational Space: The reactivity of but-3-en-1-ol can be highly dependent on its conformation. MD simulations can explore the different accessible conformations and their relative populations, identifying those that are pre-organized for reaction.

Solvent Effects: These simulations can explicitly model the solvent molecules and their influence on the reaction pathway and energetics, which is often a critical factor in determining the outcome of a reaction.

Predict Dimerization and Aggregation: Studies on related compounds like dibutyl phosphoric acid have used MD to understand the formation of dimers and other aggregates through hydrogen bonding, which can significantly affect reactivity. researchgate.net

Computational Method Focus Predicted Properties for But-3-en-1-ol-Phosphorous Acid System
Quantum Mechanics (QM) Electronic structure, bond formation/breaking.Reaction pathways, transition state structures, activation energies, charge distribution. researchgate.netresearchgate.net
Molecular Dynamics (MD) Atomic motion over time, system dynamics.Conformational preferences, solvent effects, aggregation behavior, potential of mean force. researchgate.net

Chromatographic Methods for Product Isolation and Analysis

Chromatography is essential for separating the often complex mixture of products resulting from the reaction of but-3-en-1-ol and phosphorous acid, as well as for analyzing their purity and quantity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds.

Reversed-Phase HPLC (RP-HPLC): This is a common mode where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For the analysis of polar products, such as phosphorylated alcohols, the mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with an acid additive like formic or phosphoric acid to improve peak shape. mdpi.com The enantiomeric ratio of chiral products from related reactions can be determined by HPLC analysis using a chiral stationary phase. acs.orgacs.org

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds.

The products of the but-3-en-1-ol and phosphorous acid reaction may not be sufficiently volatile for direct GC analysis. In such cases, derivatization is employed. The polar hydroxyl and phosphite/phosphate groups can be converted into less polar, more volatile derivatives (e.g., by silylation) prior to injection.

GC is also highly effective for determining the enantiomeric ratio (e.r.) of chiral products, often using a chiral capillary column. acs.orgacs.org The separation of volatile compounds on a capillary column allows for high resolution and accurate quantification. mdpi.com

Following chromatographic separation, the isolated fractions are typically subjected to the spectroscopic techniques described in section 5.1 for definitive structural identification.

Chromatographic Method Typical Stationary Phase Typical Mobile Phase / Carrier Gas Application for But-3-en-1-ol-Phosphorous Acid Derivatives
Reversed-Phase HPLC C18 or other nonpolar phase.Water/Methanol or Water/Acetonitrile gradient, often with acid additive. mdpi.comIsolation of polar, non-volatile products; analysis of enantiomeric purity with chiral columns. acs.orgacs.org
Gas Chromatography (with Derivatization) Various (e.g., wax, phenyl methyl polysiloxane).Inert gas (e.g., Helium, Nitrogen). mdpi.comAnalysis of volatile products or volatile derivatives of non-volatile products; determination of enantiomeric ratio. acs.orgacs.org

Applications in Medicinal Chemistry and Materials Science

Design and Synthesis of Biologically Active Organophosphorus Compounds Incorporating But-3-en-1-ol Moieties

Organophosphorus compounds are of widespread interest in medicinal chemistry due to their unique roles in biological processes. researchgate.net The phosphonate (B1237965) group, in particular, is a key structural motif. As a bioisostere of the phosphate (B84403) group, it can mimic natural phosphates in enzyme active sites, but it possesses a non-hydrolyzable P-C bond, which enhances metabolic stability. beilstein-journals.org The but-3-en-1-ol moiety provides a flexible four-carbon acyclic linker that can be strategically incorporated into various molecular scaffolds to optimize binding and biological activity.

Acyclic Nucleoside Phosphonates (ANPs) are a class of nucleotide analogues that have demonstrated potent and broad-spectrum antiviral activity. uochb.cz In these molecules, the traditional cyclic sugar and phosphate ester group of a nucleotide are replaced by an open-chain linker and a metabolically stable phosphonate group, respectively. uochb.cz This structural modification allows them to bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogue drugs. nih.gov

The butenyl phosphonate scaffold, derived from but-3-en-1-ol, serves as a critical component for synthesizing certain ANPs. The synthesis typically involves an initial reaction to form a butenyl phosphonate ester. This key intermediate can then be coupled with various heterocyclic nucleobases (e.g., adenine, guanine, cytosine) through methods like the Mitsunobu reaction to form the complete ANP structure. nih.gov The butenyl side chain mimics the deoxyribose sugar ring, allowing the molecule to be recognized by viral polymerases. Several ANPs have been successfully developed into crucial antiviral drugs for treating infections like HIV, hepatitis B (HBV), and herpes simplex virus (HSV). uochb.czmdpi.org

Table 1: Examples of Clinically Significant Acyclic Nucleoside Phosphonates and Their Viral Targets

CompoundViral Target(s)Therapeutic Application
Tenofovir HIV, HBVTreatment of HIV/AIDS and chronic hepatitis B
Adefovir HBV, HIVTreatment of chronic hepatitis B
Cidofovir HCMV, HSVTreatment of cytomegalovirus retinitis in AIDS patients
This table presents well-known ANPs to illustrate the therapeutic potential of this class of compounds. The acyclic moieties in these specific drugs are not directly derived from but-3-en-1-ol, but they exemplify the structural principle.

Beyond ANPs, the butenyl phosphonate framework is integral to the design of other bioactive molecules that target various biological pathways. The ability of the phosphonate group to mimic phosphates and carboxylates allows these compounds to function as effective enzyme inhibitors or modulators of cellular signaling. beilstein-journals.orgresearchgate.net

One significant area of research is the development of phosphoantigens, which are small organophosphorus molecules that can stimulate a specific subset of human T cells (Vγ9Vδ2 T cells) involved in the immune response against tumors and infected cells. nih.gov Synthetic analogues of the natural phosphoantigen HMBPP often incorporate a phosphonate group for enhanced stability. The butenyl phosphonate structure is highly relevant for creating such stable analogues, where the butenyl chain acts as a spacer and the phosphonate group is crucial for binding to the Butyrophilin 3A1 (BTN3A1) signaling protein, leading to T cell activation. nih.gov

Additionally, α-aminophosphonates, which are structural analogues of natural α-amino acids, have shown promise as antibiotics, antitumor agents, and enzyme inhibitors. researchgate.net The incorporation of a butenyl moiety into these structures can influence their lipophilicity and binding interactions, offering a route to modulate their biological activity and pharmacokinetic properties.

Table 2: Bioactive Scaffolds Incorporating Organophosphorus Moieties

Bioactive ScaffoldBiological Target / MechanismPotential Therapeutic Application
Phosphoantigen Analogues Butyrophilin 3A1 (BTN3A1)Cancer Immunotherapy, Infectious Diseases
α-Aminophosphonates Various enzymes (e.g., proteases, kinases)Antibacterial, Antiviral, Anticancer
Enzyme Inhibitors HIV Reverse Transcriptase, Viral PolymerasesAntiviral Therapy

Development of Functional Materials and Polymers Utilizing Organophosphorus Structures Derived from But-3-en-1-ol and Phosphorous Acid

In materials science, the combination of a polymerizable alkene and a functional phosphonate group within a single molecule derived from but-3-en-1-ol and phosphorous acid creates a highly versatile monomer. Polymerization of this monomer leads to functional polymers with a hydrocarbon backbone and pendant phosphonate groups, which impart a range of desirable properties.

The synthesis of such a monomer, for instance, diethyl but-3-en-1-ylphosphonate, can be achieved through the reaction of a but-3-en-1-ol derivative with diethyl phosphite (B83602). This monomer can then undergo radical polymerization, or copolymerization with other vinyl monomers (e.g., styrene, acrylates), to produce a variety of functional materials. The phosphonate groups distributed along the polymer chain are responsible for the material's unique characteristics.

These phosphorus-containing polymers exhibit several key properties:

Flame Retardancy: Phosphorus-based compounds are effective flame retardants. During combustion, they promote the formation of a protective char layer, which insulates the underlying material from heat and oxygen, thereby inhibiting the spread of flames.

Metal Ion Chelation: The phosphonate group is an excellent ligand for a wide range of metal ions. Polymers containing these groups can be used as ion-exchange resins for water purification, recovery of heavy metals, or as corrosion inhibitors on metal surfaces.

Adhesion Promotion: The polarity and hydrogen-bonding capability of the phosphonate moiety can significantly improve the adhesion of polymers to inorganic surfaces like glass, metal, and ceramics. beilstein-journals.org

Surface Modification: The phosphonic acid group binds strongly to metal oxide surfaces. acs.org This allows for the functionalization of nanocrystals and other inorganic materials, improving their dispersion in polymer matrices and creating advanced organic-inorganic hybrid materials. acs.orgkaust.edu.sa

Table 3: Properties and Applications of Phosphonate-Containing Polymers

PropertyUnderlying MechanismApplication(s)
Flame Retardancy Promotes char formation in the condensed phase.Fire-resistant plastics, textiles, and coatings.
Metal Ion Chelation Lewis acid-base interaction between phosphonate oxygen atoms and metal ions.Water treatment, heavy metal remediation, anti-corrosion coatings.
Improved Adhesion Formation of strong hydrogen or covalent bonds with substrate surfaces.Adhesives, primers for paints, dental composites.
Surface Functionalization Strong binding of phosphonic acid to metal oxides.Nanocomposites, biosensors, functionalized nanoparticles. acs.orgkaust.edu.sa

Q & A

Q. What are the structural and chemical properties of phosphorous acid (H₃PO₃) critical for its reactivity in organic synthesis?

Phosphorous acid (H₃PO₃) is diprotic, with a structural formula of HPO(OH)₂, enabling it to act as a reducing agent and participate in esterification or phosphorylation reactions. Its thermal instability (decomposing to phosphoric acid and phosphine above 200°C) necessitates controlled reaction conditions to avoid unintended byproducts . Key properties include:

  • Molecular weight: 81.9958 g/mol
  • CAS Registry Number: 10294-56-1
  • Reactivity: Reduces mercury(II) chloride to mercury(I) chloride and reacts with alcohols to form phosphite esters .

Q. What safety protocols are essential for handling phosphorous acid in laboratory settings?

Phosphorous acid’s corrosive nature mandates strict adherence to:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to prevent inhalation of toxic decomposition products (e.g., phosphine gas).
  • Storage : In airtight containers away from moisture and oxidizing agents .

Q. How does the nomenclature of phosphorous acid impact experimental reproducibility?

Mislabeling between phosphorous acid (H₃PO₃) and phosphonic acid (H₃PO₄) can lead to errors in reagent selection. The IUPAC name phosphonic acid refers to H₃PO₃, while phosphorous acid is a historical term. Researchers must verify CAS numbers (e.g., 10294-56-1 for H₃PO₃) and structural formulas (HPO(OH)₂) to ensure consistency .

Advanced Research Questions

Q. How can composite central design optimize reaction conditions for synthesizing derivatives of But-3-en-1-ol and phosphorous acid?

A composite central design (CCD) allows systematic variation of parameters (e.g., temperature, molar ratios) to identify optimal conditions. For example:

  • Variables : Phosphorous acid concentration (0.1–0.5 M), But-3-en-1-ol stoichiometry (1:1 to 1:3).
  • Response metrics : Yield of phosphite ester, reaction time.
  • Analysis : Response surface methodology (RSM) to model interactions and predict maxima .
    Reference Table: Adapt the CCD framework from nitrogen-phosphorus supplementation studies (Table 1 in ).

Q. How can contradictory data on phosphorous acid’s efficacy in plant disease control be resolved?

Discrepancies arise from application timing (preventive vs. curative) and formulation. For example:

  • Preventive use : 0.38 L/ton of tubers applied pre-harvest inhibits Phytophthora infestans spore germination.
  • Curative limitation : Fails to eradicate established infections in potato tubers.
    Methodological solutions include:
  • Standardizing application protocols (e.g., co-treatment with protective fungicides).
  • Quantifying phosphite ion conversion rates in plant tissues via HPLC .

Q. What experimental approaches address phosphorous acid’s dual role as a reducing agent and thermal liability?

Controlled kinetic studies under inert atmospheres (N₂/Ar) can isolate reduction pathways from decomposition. For example:

  • Reduction of metal ions : Monitor Hg(II) → Hg(I) conversion via UV-Vis spectroscopy.
  • Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition thresholds.
  • Competing reactions : Compare reaction outcomes at 25°C vs. 100°C to assess dominance of reduction vs. acid-catalyzed decomposition .

Q. How do soil pH and aluminum toxicity influence phosphorous acid’s efficiency in plant nutrient uptake studies?

Phosphorous acid’s bioavailability in acidic soils (pH <5.5) is affected by:

  • Aluminum competition : Al³+ ions bind to phosphate transporters, reducing H₃PO₃ uptake.
  • Experimental design : Use hydroponic systems with buffered pH (4.5–6.0) and variable Al³+ concentrations (0–100 µM).
  • Metrics : Root elongation assays and inductively coupled plasma (ICP) analysis of phosphorus accumulation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on phosphorous acid’s environmental persistence?

Variability stems from degradation pathways:

  • Abiotic degradation : Rapid oxidation to H₃PO₄ in aerobic soils.
  • Biotic degradation : Slower microbial mineralization in anaerobic conditions.
    Resolution strategies:
  • Conduct parallel experiments under controlled O₂ levels.
  • Use isotopic labeling (³²P) to track transformation routes .

Methodological Resources

  • Safety Data : RightAnswer Knowledge Solutions for handling, storage, and toxicity profiles .
  • Structural Validation : NIST Chemistry WebBook for spectroscopic data (IR, NMR) .
  • Experimental Design Templates : Central composite designs for multivariable optimization .

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